B1/B2 Receptor-Independent Vasorelaxation Differentiates BK-(1-5) from Bradykinin and Des-Arg⁹-Bradykinin
Unlike full-length bradykinin (B2 agonist) and des-Arg⁹-bradykinin (B1 agonist), BK-(1-5) induces concentration-dependent vasorelaxation of aortic rings that is completely resistant to inhibition by selective B1 or B2 receptor antagonists [1]. This establishes a unique, non-canonical mechanism of action not shared by other kinin family members. Full-length bradykinin-mediated vasorelaxation is fully blocked by the B2 antagonist HOE-140 (Icatibant), whereas BK-(1-5)-mediated vasorelaxation remains unaffected [1].
| Evidence Dimension | Vasorelaxation receptor dependence |
|---|---|
| Target Compound Data | Concentration-dependent vasorelaxation; response not inhibited by B1 or B2 receptor antagonists (p > 0.05 vs. vehicle control) |
| Comparator Or Baseline | Bradykinin (1-9): Vasorelaxation fully blocked by B2 antagonist HOE-140 (Icatibant) [1]; Des-Arg⁹-Bradykinin: Vasorelaxation mediated exclusively by B1 receptor [2] |
| Quantified Difference | Complete pharmacological dissociation from both B1 and B2 receptor families |
| Conditions | Isolated rat aortic rings, ex vivo vascular reactivity assay in the presence of B1 antagonist (des-Arg⁹-[Leu⁸]-BK, 1 µM) and B2 antagonist (HOE-140, 1 µM) |
Why This Matters
For researchers studying non-canonical kinin signaling or seeking to avoid B1/B2-mediated confounding effects, BK-(1-5) is the only fragment that provides a clean, receptor-independent vascular readout.
- [1] Gangnus, T., & Burckhardt, B. B. (2022). Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors. British Journal of Pharmacology, 179(12), 2999-3014. View Source
- [2] Regoli, D., & Barabé, J. (1980). Pharmacology of bradykinin and related kinins. Pharmacological Reviews, 32(1), 1-46. View Source
